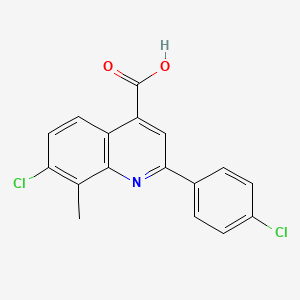

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid

Description

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline compounds are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, and antifungal properties .

Properties

IUPAC Name |

7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNHOZGHNSNVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . This reaction yields the desired compound in good amounts (61–79%).

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion of the quinoline ring to quinoline N-oxide.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a bioactive molecule. Its structure allows for interactions with various biological targets, leading to the development of therapeutic agents.

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit bacterial growth by targeting DNA gyrase or topoisomerase enzymes, critical for bacterial DNA replication.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, a study demonstrated its cytotoxic effects against various cancer cell lines, revealing an IC50 value of 0.320 µM for MCF7 (breast cancer) cells, indicating potent activity.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Hydrazone I | SF-295 (CNS Cancer) | 0.688 | Apoptosis induction |

| Hydrazone II | A549 (Lung Cancer) | 0.450 | Cell cycle arrest |

| Hydrazone III | MCF7 (Breast Cancer) | 0.320 | Inhibition of proliferation |

Organic Synthesis

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds.

- Synthetic Routes : The compound can undergo various reactions including substitution, oxidation, and coupling to form derivatives with enhanced properties. Common reagents include sodium hydride for substitution and potassium permanganate for oxidation.

Material Science

The unique properties of this compound make it suitable for applications in the production of specialty chemicals and advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technologies.

Anticancer Activity Studies

A notable study focused on the anticancer activity of quinoline derivatives, including this compound. The findings highlighted the compound's ability to reduce tumor size in animal models when combined with standard chemotherapeutic agents.

Structure-Activity Relationship Analysis

Research has emphasized the significance of specific substitutions on the quinoline ring in enhancing biological efficacy. This analysis has led to the identification of lead candidates for further development in drug discovery.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:

- 8-Hydroxyquinoline

- 4-Phenylquinoline

- 2-Methylquinoline

Uniqueness

What sets this compound apart from other quinoline derivatives is its unique substitution pattern, which can result in distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 500356-69-4) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the molecular formula C₁₇H₁₁Cl₂NO₂ and a molecular weight of 332.18 g/mol. Its structure includes a chloro-substituted phenyl group, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly in relation to its antiviral and antibacterial properties. The following sections summarize key findings regarding its biological effects.

Antiviral Activity

One of the primary areas of research involves the compound's activity against viral infections, particularly HIV. Studies have demonstrated that quinoline derivatives exhibit significant inhibition of HIV-1 integrase, an essential enzyme for viral replication. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent antiviral activity. In particular, modifications to the quinoline structure, such as those found in this compound, have been linked to enhanced inhibitory effects against HIV-1 integrase .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their chemical structure. The presence of halogen substituents, such as chlorine in this compound, can enhance lipophilicity and improve membrane permeability, potentially leading to increased biological efficacy .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Antiviral (HIV) |

| Related Quinoline Derivative | 47 | Antiviral (HIV) |

| Similar Quinoline Compound | 42 | Antibacterial |

Study 1: Antiviral Efficacy

A study published in Molecules highlighted the synthesis and evaluation of various quinoline derivatives, including those with structural similarities to this compound. The results indicated that certain modifications led to enhanced inhibition of HIV-1 integrase with IC50 values reaching as low as 1.77 µM for optimized compounds .

Study 2: Structure Optimization

Research focusing on structure optimization revealed that introducing electron-withdrawing groups at specific positions on the quinoline ring could significantly increase antiviral potency. This aligns with findings that suggest the importance of substituent positioning and electronic properties in determining biological activity .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing 7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid, and how do reaction parameters affect yield?

- Methodological Answer : The Pfitzinger reaction is a classical method for quinoline-4-carboxylic acid derivatives, involving condensation of isatin derivatives with ketones under acidic conditions . For halogenated analogs, phosphorous oxychloride (POCl₃) is often used as a chlorinating agent and catalyst. For example, a related synthesis for 4-chlorophenyl quinoline-2-carboxylate involved heating quinaldic acid with 4-chlorophenol and POCl₃ at 353–363 K for 8 hours, achieving 90% yield after recrystallization from ethanol . Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios of reagents. Lower yields in scaled-up reactions may arise from incomplete mixing or thermal gradients.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Determines molecular weight (e.g., 332.18 g/mol for the 3-chlorophenyl analog) and fragmentation patterns .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and chloro groups on the quinoline core). For example, the InChI key (e.g., YKQYAXKYJOSBQH-UHFFFAOYSA-N) can guide spectral assignments .

- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 14.7° between quinoline and phenyl planes in analogs), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. How is purification typically achieved for quinoline-4-carboxylic acid derivatives, and what solvents are optimal for recrystallization?

- Methodological Answer : Recrystallization from ethanol or methanol is standard for removing unreacted starting materials or byproducts. For instance, 4-chlorophenyl quinoline-2-carboxylate was purified using ethanol, yielding colorless crystals after slow cooling . Column chromatography with silica gel and dichloromethane/methanol gradients may separate isomers or halogenated impurities.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, and what challenges arise during data interpretation?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and torsional data. For example, in 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the quinoline and phenyl rings was 14.7°, with carboxylate group twists of 17.7° . Challenges include crystal quality (e.g., twinning or disorder in halogenated analogs) and refining H-atom positions using riding models . R-factors below 0.05 indicate high reliability, while weak intermolecular interactions (e.g., C–H⋯O) require careful modeling .

Q. What strategies mitigate yield discrepancies when scaling up synthesis under varying catalytic conditions?

- Methodological Answer : Catalytic efficiency and solvent polarity significantly impact scalability. For POCl₃-mediated reactions, ensure anhydrous conditions to prevent hydrolysis. In a 90% yield synthesis, maintaining temperatures at 353–363 K and gradual reagent addition minimized side products . For heterogeneous catalysis, optimizing catalyst loading (e.g., transition-metal catalysts) and stirring rates improves reproducibility. Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps .

Q. How do substituent positions (e.g., chloro, methyl) influence the compound’s reactivity and physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Effects : Chloro groups at the 7-position increase quinoline ring electrophilicity, affecting nucleophilic substitution reactions.

- Steric Hindrance : The 8-methyl group may hinder access to the 4-carboxylic acid moiety, altering binding in pharmacological assays .

- Solubility : LogP values (calculated via PubChem data) predict lipid solubility, critical for bioavailability studies . Substituent effects can be modeled computationally (e.g., DFT for charge distribution) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for halogenated quinoline derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl splitting) or tautomerism. For example, in 4-chloro-2-methylquinoline-6-carboxylic acid, the InChI string (InChI=1S/C11H8ClNO2/c1-6-4-9(12)...) confirms regiochemistry . Cross-validation with X-ray structures or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.